molecular formula C11H9ClN2O B3024813 1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde CAS No. 878218-13-4

1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3024813
CAS No.: 878218-13-4
M. Wt: 220.65 g/mol
InChI Key: QYTVCQUUYIWDPN-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde (CAS RN: 878218-13-4) is a versatile pyrazole-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of pyrazole-4-carbaldehyde derivatives, which are recognized as privileged scaffolds in the development of bioactive molecules . The molecular structure incorporates a 2-chlorobenzyl group at the N-1 position of the pyrazole ring and a reactive formyl group at the C-4 position, yielding a molecular formula of C11H9ClN2O and an average mass of 220.656 g/mol . The core research value of this compound lies in its role as a key synthetic intermediate. The aldehyde functional group is highly reactive, enabling its use in various condensation reactions, such as the synthesis of pyrazole-chalcone hybrids, which are a prominent area of investigation for their biological activities . Recent experimental and theoretical studies on closely related pyrazole-4-carbaldehyde derivatives have involved X-ray crystallography, density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations, highlighting their relevance in modern chemical research . These studies help researchers understand the structural, electronic, and interaction properties of such compounds, particularly their affinity towards biological targets like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer . Pyrazole derivatives are extensively investigated for their potential pharmacological properties. Research indicates that hybrids containing the pyrazole core can exhibit notable anticancer activity, with mechanism-of-action studies suggesting they may interfere with the cell cycle . The specific presence of a halogen atom, such as the chlorine on the benzyl group in this compound, is often associated with improved biological potency and is a common feature in structure-activity relationship (SAR) studies . As such, this chemical is strictly for research applications in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVCQUUYIWDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878218-13-4
Record name 1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzyl bromide with 4-formylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-chlorobenzyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde is primarily explored for its potential as a bioactive molecule. Its biological activities have been investigated in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, studies have shown that it can inhibit proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating significant cytotoxicity.

Biochemical Research

The compound is also utilized in biochemical studies to understand its interaction with biological targets:

  • Binding Affinity Studies : Investigations into how this compound interacts with specific enzymes or receptors are crucial for assessing its therapeutic potential. Understanding these interactions can provide insights into its safety profile and efficacy.

Material Science

In addition to its biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in developing advanced materials, including polymers and coatings.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial effects. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

These findings indicate the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundMCF-7 (breast cancer)45
This compoundHepG2 (liver cancer)48

These results underscore the anticancer potential of the compound, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group, which can affect its reactivity and biological activity.

    1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid: The oxidized form of the aldehyde, which may have different chemical and biological properties.

    1-(2-chlorobenzyl)-1H-pyrazole-4-methanol:

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a pyrazole ring with a chlorobenzyl substituent and an aldehyde group, which contribute to its reactivity and biological interactions. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that this compound demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action involves the inhibition of bacterial enzyme systems, disrupting metabolic processes crucial for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency . The proposed mechanism involves the induction of apoptosis and inhibition of tubulin polymerization, which is critical for cancer cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Pyrazole RingEssential for binding to biological targets
Chlorobenzyl GroupEnhances lipophilicity and enzyme interaction
Aldehyde FunctionalityPotential for nucleophilic attack in metabolic pathways

Case Studies

  • Antimicrobial Study : A recent investigation assessed the efficacy of various pyrazole derivatives against resistant bacterial strains. The study found that this compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Cytotoxicity Evaluation : In a study focused on anticancer properties, this compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle arrest being investigated through flow cytometry assays .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of the pyrazole ring using a chlorinated benzyl group. For example:

React 1-(2-chlorobenzyl)-1H-pyrazole with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions (0–5°C).

Quench the reaction with ice-water and neutralize with sodium bicarbonate.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations: Optimize stoichiometry and temperature to avoid over-formylation or side reactions. Monitor via TLC and characterize intermediates using NMR.

Q. How is the compound characterized after synthesis?

Methodological Answer: Standard characterization includes:

  • NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic/benzyl protons.
  • IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹.
  • X-ray Crystallography : For unambiguous structural confirmation (see advanced questions for details) .
    Note: High-resolution mass spectrometry (HRMS) can validate molecular weight, while HPLC ensures purity (>95%).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination.

Refinement : Refine with SHELXL, adjusting thermal parameters and validating with R-factor convergence (target: R₁ < 0.05).

Validation : Use PLATON/checkCIF to detect disorders or twinning.
Example Data (Analogous Structures):

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-...P16.75910.06112.263109.0894.5293.10
5-Chloro-3-methyl-1-phenyl-...Monoclinic7.89212.4148.23690.00103.4590.00

Q. How can researchers resolve discrepancies in reported biological activities of pyrazole-4-carbaldehyde derivatives?

Methodological Answer:

  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing against E. coli or S. aureus using CLSI guidelines.
  • Structural Variations : Compare substituent effects; e.g., 4-isopropylbenzyl analogs show enhanced activity against P. aeruginosa .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance. Replicate experiments under identical conditions to isolate variables.

Q. What computational approaches predict the reactivity or bioactivity of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).

Molecular Docking : Simulate interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina.

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can researchers address challenges in refining crystal structures with twinned data?

Methodological Answer:

Data Preprocessing : Use SADABS for multi-scan absorption corrections.

Twinning Analysis : Identify twin laws (e.g., rotational matrices) via CELL_NOW.

Refinement Strategy : Apply HKLF 5 format in SHELXL to handle twinned data, refining batch scale factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde

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